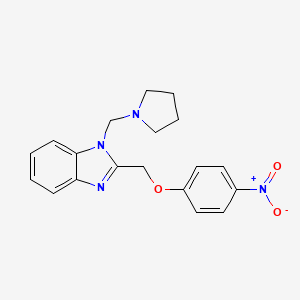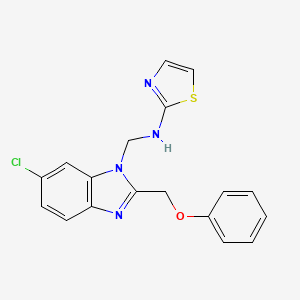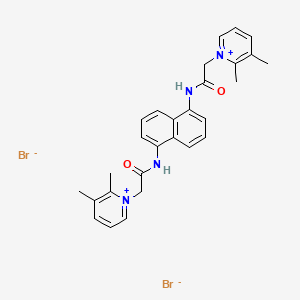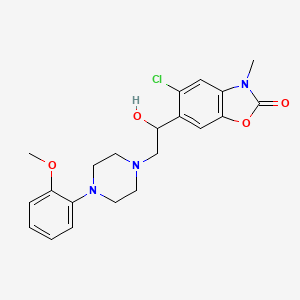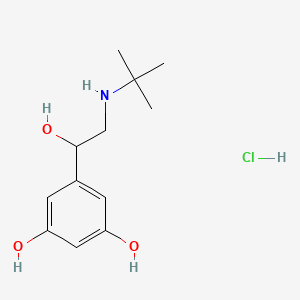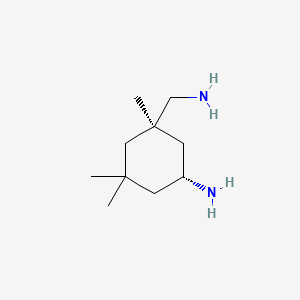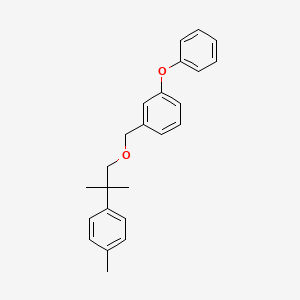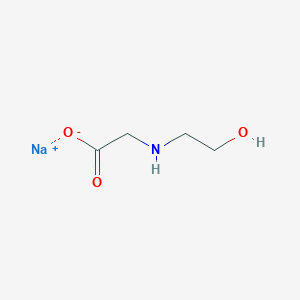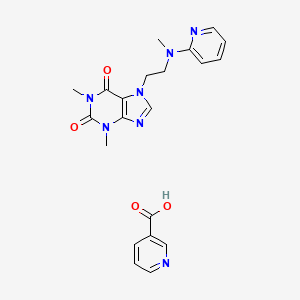
7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate is a complex organic compound that combines the structural elements of pyridine, theophylline, and nicotinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyridyl-methylamino-ethyl intermediate, which is then reacted with theophylline and nicotinic acid under specific conditions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate involves its interaction with specific molecular targets and pathways. It may act on nicotinic acetylcholine receptors, leading to changes in neuronal signaling and neurotransmitter release. Additionally, it may influence other cellular pathways, such as those involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: Known for its role in cellular metabolism and as a vitamin.
Theophylline: Used as a bronchodilator in the treatment of respiratory diseases.
Pyridine Derivatives: Widely used in medicinal chemistry for their diverse biological activities
Uniqueness
7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate is unique due to its combined structural elements, which may confer distinct pharmacological properties not seen in its individual components. This combination allows for potential synergistic effects, making it a compound of interest for further research and development .
Properties
CAS No. |
51246-39-0 |
|---|---|
Molecular Formula |
C21H23N7O4 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
1,3-dimethyl-7-[2-[methyl(pyridin-2-yl)amino]ethyl]purine-2,6-dione;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H18N6O2.C6H5NO2/c1-18(11-6-4-5-7-16-11)8-9-21-10-17-13-12(21)14(22)20(3)15(23)19(13)2;8-6(9)5-2-1-3-7-4-5/h4-7,10H,8-9H2,1-3H3;1-4H,(H,8,9) |
InChI Key |
MVHZUJQKGBEBCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN(C)C3=CC=CC=N3.C1=CC(=CN=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-but-2-enedioic acid;2-[4-[3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl]piperazin-1-yl]ethanol](/img/structure/B12748637.png)
